REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]=O.P([O-])([O-])(O)=O.[NH4+].[NH4+].[N+:20](CCC)([O-])=O>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]#[N:20] |f:1.2.3|
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Name
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|
Quantity
|
11.3 g
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Type
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reactant
|
Smiles
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BrC=1C=C2C(=CNC2=CC1)C=O
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Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[NH4+].[NH4+]
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Name
|
|
Quantity
|
4.49 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])CCC
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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a gentle reflux for 18 h
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Duration
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18 h
|
Type
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CONCENTRATION
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Details
|
The resulting mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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the residue mixed with 5 N sodium hydroxide (500 ml) and ice chips
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Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed several times with water
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.23 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |